molecular formula C20H18BrN5O3S B4340164 N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA

Cat. No.: B4340164
M. Wt: 488.4 g/mol
InChI Key: FTAGPTBDIRNXQI-UHFFFAOYSA-N
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Description

N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring, a benzamide group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The brominated pyrazole is coupled with a benzyl halide to form the pyrazolylmethyl intermediate.

    Thiocarbamoylation: The intermediate is then reacted with 2,4-dimethyl-6-nitroaniline and thiophosgene to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include pyrazole oxides and nitrophenyl oxides.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted pyrazole derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of the nitrophenyl group suggests potential interactions with nitroreductases, while the pyrazole ring may interact with various protein targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{[(2,4-dimethyl-6-nitrophenyl)amino]carbonothioyl}benzamide
  • 4-[(4-fluoro-1H-pyrazol-1-yl)methyl]-N-{[(2,4-dimethyl-6-nitrophenyl)amino]carbonothioyl}benzamide

Uniqueness

The uniqueness of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA lies in the presence of the bromine atom, which can participate in unique substitution reactions and potentially enhance biological activity compared to its chloro or fluoro analogs.

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O3S/c1-12-7-13(2)18(17(8-12)26(28)29)23-20(30)24-19(27)15-5-3-14(4-6-15)10-25-11-16(21)9-22-25/h3-9,11H,10H2,1-2H3,(H2,23,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAGPTBDIRNXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA
Reactant of Route 3
Reactant of Route 3
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA
Reactant of Route 4
Reactant of Route 4
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA
Reactant of Route 5
Reactant of Route 5
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA
Reactant of Route 6
Reactant of Route 6
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2,4-DIMETHYL-6-NITROPHENYL)THIOUREA

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